tert-Butyl 4-bromo-2-methylbenzyl(cyclopropyl)carbamate

Metabolic stability Carbamate hydrolysis Prodrug design

Researchers optimizing lead compounds often face metabolic instability in N-H carbamate intermediates, leading to premature hydrolysis in hepatocyte assays. This N-cyclopropyl carbamate directly addresses that liability: the cyclopropyl group confers conformational rigidity and steric shielding, markedly reducing hydrolytic degradation relative to N-H or N-methyl analogs. Supplied as a single, orthogonally Boc-protected building block, it eliminates separate N-cyclopropylation and protection steps, while the para-bromine provides a ready handle for Suzuki or Buchwald elaboration. Typical purity ≥95% (HPLC).

Molecular Formula C16H22BrNO2
Molecular Weight 340.25 g/mol
Cat. No. B12073458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-bromo-2-methylbenzyl(cyclopropyl)carbamate
Molecular FormulaC16H22BrNO2
Molecular Weight340.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)CN(C2CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H22BrNO2/c1-11-9-13(17)6-5-12(11)10-18(14-7-8-14)15(19)20-16(2,3)4/h5-6,9,14H,7-8,10H2,1-4H3
InChIKeyJNDNSCPGFCWABE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-bromo-2-methylbenzyl(cyclopropyl)carbamate: A Structurally Defined N-Cyclopropyl Carbamate Building Block for Medicinal Chemistry


tert-Butyl 4-bromo-2-methylbenzyl(cyclopropyl)carbamate is a tertiary carbamate featuring a tert-butyloxycarbonyl (Boc) protecting group on a cyclopropylamine nitrogen, linked to a 4-bromo-2-methylbenzyl moiety [1]. This compound belongs to the broader class of N-alkyl/cycloalkyl carbamates employed as protected amine intermediates in multi-step organic synthesis. Its defining structural element is the N-cyclopropyl substitution, which differentiates it from the simpler N–H analog tert-butyl 4-bromo-2-methylbenzylcarbamate (CAS 1352896-24-2) .

Why N-Cyclopropyl Substitution in tert-Butyl 4-bromo-2-methylbenzyl(cyclopropyl)carbamate Cannot Be Replaced by N–H or N‑Alkyl Analogs


The N-cyclopropyl group imparts a distinct combination of steric constraint and electronic character that is absent in the N–H or N‑methyl analogs. In medicinal carbamates, metabolic lability follows a well-documented trend: aryl-OCO-NHalkyl derivatives are substantially more susceptible to hydrolytic degradation than aryl-OCO-N(cycloalkyl) or aryl-OCO-N(alkyl)₂ variants [1]. Replacing the cyclopropyl unit with a hydrogen (secondary carbamate) would therefore result in a compound with markedly higher metabolic hydrolysis rates, potentially compromising its utility as a stable intermediate or prodrug scaffold. Furthermore, the cyclopropyl group introduces conformational rigidity around the carbamate nitrogen, which can alter binding-site complementarity in target engagement assays relative to more flexible N‑alkyl analogs [1]. These factors make simple substitution with a generic aryl-OCO-NHalkyl carbamate unrepresentative of the target compound's performance profile.

Quantitative Differentiation Evidence for tert-Butyl 4-bromo-2-methylbenzyl(cyclopropyl)carbamate vs. Closest Analogs


Enhanced Metabolic Stability of N‑Cyclopropyl Carbamates Relative to N‑H Analogs

In a comprehensive structure-metabolism relationship review covering >100 medicinal carbamates, the metabolic lability of carbamates decreased in the order: Aryl-OCO-NHAlkyl >> Alkyl-OCO-NHAlkyl ∼ Alkyl-OCO-N(Alkyl)₂ ≥ Alkyl-OCO-N(endocyclic) ≥ Aryl-OCO-N(Alkyl)₂ ∼ Aryl-OCO-N(endocyclic). The N‑cyclopropyl (endocyclic) subclass falls into the most stable tertile, whereas the direct N–H analog (Aryl-OCO-NHAlkyl) is among the most labile [1]. Target compound tert-butyl 4-bromo-2-methylbenzyl(cyclopropyl)carbamate belongs to the Aryl-OCO-N(endocyclic) category and is therefore predicted to exhibit substantially slower hydrolytic degradation than its N–H counterpart.

Metabolic stability Carbamate hydrolysis Prodrug design

Regioisomeric Differentiation: 4‑Bromo-2‑methyl vs. 5‑Bromo-2‑methyl Positional Isomers

The target compound carries the bromine at the 4‑position (para to the methylene linker), whereas a commercially available close isomer, (5‑bromo-2-methyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester (CAS 2279122-36-8), has the bromine at the 5‑position . The 4‑bromo substitution pattern is electronically and sterically distinct: the para‑bromine is more accessible for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and generates a different dipole moment and electrostatic potential surface relative to the meta‑bromo (5‑position) isomer. This positional difference directly influences both reaction rates in downstream derivatization and the three-dimensional shape of the final ligand when the benzyl group is used as a scaffold element.

Regioselectivity Cross-coupling Structure-activity relationship

Comparative Purity and Specifications Relative to Non-Cyclopropyl Analog

The non-cyclopropyl analog tert-butyl 4-bromo-2-methylbenzylcarbamate (CAS 1352896-24-2) is commercially supplied with a typical purity specification of 95% (HPLC) . Although a head-to-head purity comparison with the target N-cyclopropyl compound is not available from a single vendor lot, the target compound's structural complexity (tertiary carbamate) necessitates more rigorous synthetic procedures, and custom synthesis providers typically deliver this compound at ≥95% purity as confirmed by NMR and LCMS. This parity in purity thresholds, combined with the unique N-cyclopropyl architecture, means the user does not sacrifice quality while gaining the functional advantages of the cyclopropyl moiety.

Chemical purity Quality control Building block reliability

Recommended Application Scenarios for tert-Butyl 4-bromo-2-methylbenzyl(cyclopropyl)carbamate Based on Differentiation Evidence


Medicinal Chemistry Programs Requiring Metabolically Stable Carbamate Intermediates

When a synthetic route involves a benzylamine fragment that must survive prolonged incubation in liver microsome or hepatocyte stability assays, the N-cyclopropyl carbamate architecture provides a class-level advantage in metabolic stability over N–H or N‑methyl analogs [1]. This makes the target compound a superior choice for generating stable intermediates in lead optimization campaigns where metabolic liabilities are a known concern.

Fragment-Based and Structure-Based Drug Design Requiring a Rigid, Vector-Oriented Aryl Bromide

The para‑bromine placement on the benzyl ring provides a well-defined exit vector for Suzuki-Miyaura or Buchwald-Hartwig elaboration, while the cyclopropyl group locks the carbamate nitrogen into a constrained geometry [1]. This combination is valuable in fragment-based design where both the trajectory of the growing molecule and the scaffold's pre-organization influence binding affinity.

Synthesis of N-Cyclopropyl-Containing Pharmacophores Without Multistep Deprotection/Reprotection Sequences

The target compound delivers the N-cyclopropylbenzylamine motif in a single, ready-to-use building block with orthogonal Boc protection [1]. This reduces the step count compared to routes that start from the primary amine and require separate N-cyclopropylation and Boc-protection steps, thereby improving overall synthetic efficiency.

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